Cas no 702640-60-6 (2,5-Dibromo-3,6-difluoroaniline)

2,5-Dibromo-3,6-difluoroaniline 化学的及び物理的性質
名前と識別子
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- 2,5-dibromo-3,6-difluoroaniline
- 2,5-Dibromo-3,6-difluoroaniline
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- インチ: 1S/C6H3Br2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2
- InChIKey: WGEBCSMFNOMGOE-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C=1N)F)Br)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- トポロジー分子極性表面積: 26
- XLogP3: 2.8
2,5-Dibromo-3,6-difluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025573-500mg |
2,5-Dibromo-3,6-difluoroaniline |
702640-60-6 | 97% | 500mg |
$863.90 | 2023-09-01 | |
Alichem | A013025573-250mg |
2,5-Dibromo-3,6-difluoroaniline |
702640-60-6 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A013025573-1g |
2,5-Dibromo-3,6-difluoroaniline |
702640-60-6 | 97% | 1g |
$1534.70 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039509-25g |
2,5-Dibromo-3,6-difluoroaniline |
702640-60-6 | 25g |
¥1520.00 | 2024-05-03 |
2,5-Dibromo-3,6-difluoroaniline 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
2,5-Dibromo-3,6-difluoroanilineに関する追加情報
2,5-Dibromo-3,6-difluoroaniline
2,5-Dibromo-3,6-difluoroaniline is a highly specialized organic compound with the CAS registry number 702640-60-6. This compound belongs to the class of aromatic amines and is characterized by its unique substitution pattern on the aniline ring. The molecule features bromine atoms at the 2 and 5 positions and fluorine atoms at the 3 and 6 positions, making it a valuable intermediate in various chemical syntheses. Its structure is represented as C₆H₂Br₂F₂N, with a molecular weight of approximately 248.99 g/mol.
The synthesis of 2,5-Dibromo-3,6-difluoroaniline typically involves multi-step processes that include bromination and fluorination reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of transition metal catalysts to enhance the regioselectivity of bromination and fluorination steps, which are critical for obtaining the desired substitution pattern on the aromatic ring.
One of the most notable applications of 2,5-Dibromo-3,6-difluoroaniline is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its bromine and fluorine substituents contribute to unique electronic properties that make it suitable for applications in electronics and optoelectronics.
Recent studies have also highlighted its potential in drug discovery. The compound's ability to act as a scaffold for bioactive molecules has led to its exploration in medicinal chemistry programs targeting various therapeutic areas. For example, researchers have investigated its role in inhibiting key enzymes involved in neurodegenerative diseases.
In terms of physical properties, 2,5-Dibromo-3,6-difluoroaniline exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under thermal conditions has been thoroughly studied, with recent findings indicating that it remains stable up to temperatures of 200°C, making it suitable for high-temperature chemical processes.
The environmental impact of 2,5-Dibromo-3,6-difluoroaniline has also been a topic of recent research interest. Studies have shown that it undergoes biodegradation under specific microbial conditions, which is crucial for assessing its safety in industrial applications.
In conclusion, 2,5-Dibromo-3,6-difluoroaniline (CAS No: 702640-60-6) is a versatile compound with significant potential across multiple disciplines due to its unique chemical structure and properties.
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